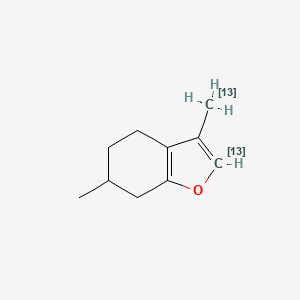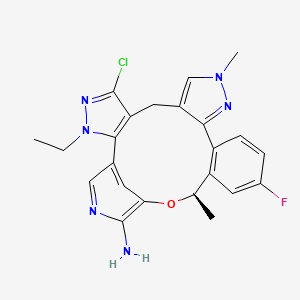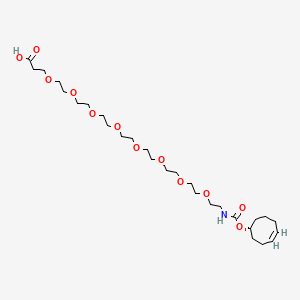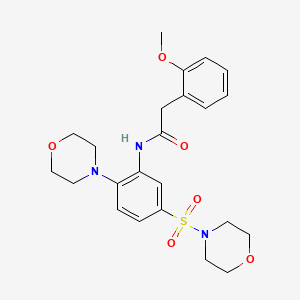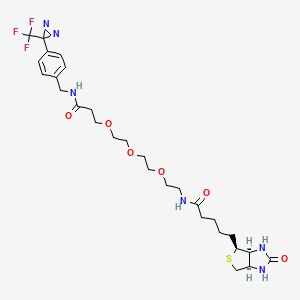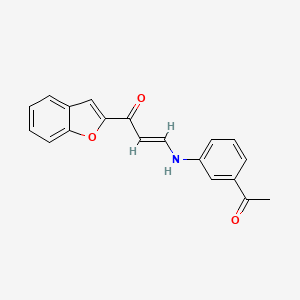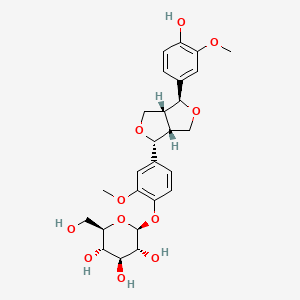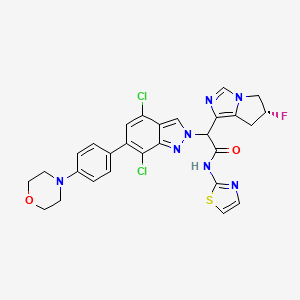
Egfr-IN-103
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-103 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound has shown significant potential in the treatment of various cancers by targeting and inhibiting the activity of EGFR, thereby preventing the growth and spread of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-103 involves multiple steps, including the reaction of specific aniline derivatives with other chemical reagents under controlled conditions. One common synthetic route involves the Dimroth rearrangement, followed by deprotection and reductive amination steps . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as formaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques to isolate the desired compound .
化学反応の分析
Types of Reactions
Egfr-IN-103 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Formaldehyde: Used in reductive amination reactions.
Hydrogen peroxide: Used in oxidation reactions.
Sodium borohydride: Used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reductive amination of this compound with formaldehyde results in the formation of vandetanib, a known EGFR inhibitor .
科学的研究の応用
Egfr-IN-103 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: Employed in research to understand the role of EGFR in cellular processes and its implications in cancer biology.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, particularly those with overexpressed or mutated EGFR.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms
作用機序
Egfr-IN-103 exerts its effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling pathways involved in cell proliferation and survival. By blocking these pathways, this compound effectively hampers the growth and spread of cancer cells .
類似化合物との比較
Egfr-IN-103 is unique compared to other EGFR inhibitors due to its specific binding affinity and potency. Similar compounds include:
Erlotinib: A first-generation EGFR inhibitor with a different binding mechanism.
Gefitinib: Another first-generation inhibitor with a similar target but different pharmacokinetic properties.
Afatinib: A second-generation inhibitor that irreversibly binds to EGFR, HER2, and HER4 receptors.
Osimertinib: A third-generation inhibitor designed to overcome resistance mutations in EGFR
This compound stands out due to its high specificity and effectiveness in targeting EGFR, making it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C28H24Cl2FN7O2S |
|---|---|
分子量 |
612.5 g/mol |
IUPAC名 |
2-[4,7-dichloro-6-(4-morpholin-4-ylphenyl)indazol-2-yl]-2-[(6R)-6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C28H24Cl2FN7O2S/c29-21-12-19(16-1-3-18(4-2-16)36-6-8-40-9-7-36)23(30)24-20(21)14-38(35-24)26(27(39)34-28-32-5-10-41-28)25-22-11-17(31)13-37(22)15-33-25/h1-5,10,12,14-15,17,26H,6-9,11,13H2,(H,32,34,39)/t17-,26?/m1/s1 |
InChIキー |
GETZDLDQXLFTNH-SIHBAMTISA-N |
異性体SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6C[C@H](CN6C=N5)F)C(=O)NC7=NC=CS7)Cl |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C4=NN(C=C4C(=C3)Cl)C(C5=C6CC(CN6C=N5)F)C(=O)NC7=NC=CS7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
